4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 57462-61-0
VCID: VC18425204
InChI: InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H
SMILES:
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.20 g/mol

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride

CAS No.: 57462-61-0

Cat. No.: VC18425204

Molecular Formula: C13H18Cl2N2O2

Molecular Weight: 305.20 g/mol

* For research use only. Not for human or veterinary use.

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride - 57462-61-0

Specification

CAS No. 57462-61-0
Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.20 g/mol
IUPAC Name 2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride
Standard InChI InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H
Standard InChI Key JNPROGGIJQRJKU-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](C)C.[Cl-]

Introduction

Synthesis and Manufacturing

The synthesis of this compound involves multi-step reactions optimized for yield and purity. A common route, adapted from benzoxazinone derivatives, proceeds as follows:

  • Ring Formation: Reacting 2-amino-4-chlorophenol with chloroacetyl chloride in the presence of potassium carbonate yields the benzoxazine core.

  • Side-Chain Introduction: The dimethylaminoethyl group is introduced via nucleophilic substitution using 2-dimethylaminoethyl chloride.

  • Salt Formation: Treating the free base with hydrochloric acid produces the hydrochloride salt.

Critical parameters include:

  • Temperature: Reactions are typically conducted under reflux (80–100°C).

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) facilitate substitutions.

  • Purification: Recrystallization from methanol or ethanol ensures high purity.

Challenges in synthesis include managing the reactivity of the chloro group and avoiding side reactions at the dimethylamino moiety. Scalability remains a focus for industrial applications.

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in water, methanol, DMSO
pKa~8.5 (dimethylamino group)
λmax (UV-Vis)286 nm (in ethanol)

The hydrochloride salt’s solubility profile (>25 mg/mL in methanol) makes it suitable for in vitro assays . Its stability under ambient conditions is adequate for storage, though prolonged exposure to moisture should be avoided.

Applications in Pharmaceutical Research

Drug Development

  • Antifungal Agents: Structural analogs are being evaluated for topical and systemic candidiasis .

  • Neurotherapeutics: Modulating serotonin receptors could address depression or migraine.

  • Anti-Inflammatory Drugs: PI3Kγ inhibition may treat rheumatoid arthritis or asthma .

Chemical Probes

The compound serves as a scaffold for synthesizing radiolabeled tracers (e.g., ¹¹C-labeled versions) to study receptor distribution in vivo.

Comparative Analysis with Related Benzoxazinones

CompoundStructural DifferencesBioactivity
2H-1,4-Benzoxazin-3-oneLacks chloro and dimethylamino groupsAntifungal (MIC = 16 µg/mL)
6-Amino-2H-benzoxazinoneAmino group instead of chloroNeuroprotective (EC₅₀ = 10 µM)
2-MethylbenzoxazinoneMethyl at benzene ringWeak antimicrobial

This derivative’s chloro and dimethylaminoethyl groups synergistically enhance potency and selectivity compared to simpler analogs .

Future Perspectives

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize efficacy.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in animal models.

  • Toxicology Profiling: Establishing NOAEL (no-observed-adverse-effect-level) for clinical translation.

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